M1 Receptor Selectivity: Quantitative Comparison of Pirenzepine vs. Methoctramine Across M1–M3 Subtypes
The parent compound pirenzepine—which Pirenzepine-d8 replicates structurally—demonstrates pronounced M1 subtype selectivity that distinguishes it from alternative muscarinic antagonists. In direct comparative binding studies, pirenzepine exhibits M1 receptor affinity in the low nanomolar range (Ki = 12 ± 2 nM), while its affinity for M2 and M3 receptors is 1–2 orders of magnitude lower (200–500 nM and 80–200 nM, respectively) [1]. In contrast, the M2-selective antagonist methoctramine displays an inverse selectivity profile, with M2 affinity (5–16 nM) exceeding M1 affinity (25–80 nM) by approximately 3–5 fold, and M3 affinity (125–500 nM) comparable to pirenzepine‘s M3 binding [1]. This receptor subtype selectivity profile—quantified via radioligand displacement assays using [3H]pirenzepine (M1), [3H]AF-DX 384 (M2), and [3H]4-DAMP (M3)—is invariant between deuterated and non-deuterated forms, as deuterium substitution does not alter receptor binding pharmacology . The quantified M1-over-M2 selectivity ratio for pirenzepine is approximately 16–41 fold, whereas methoctramine demonstrates an M2-over-M1 selectivity ratio of approximately 3–5 fold [1].
| Evidence Dimension | Muscarinic receptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | Pirenzepine: M1 Ki = 12 ± 2 nM (range 3–13 nM); M2 Ki = 200–500 nM; M3 Ki = 80–200 nM |
| Comparator Or Baseline | Methoctramine (M2-selective): M1 Ki = 25–80 nM; M2 Ki = 5–16 nM; M3 Ki = 125–500 nM |
| Quantified Difference | Pirenzepine M1-over-M2 selectivity ratio: ~16–41×; Methoctramine M2-over-M1 selectivity ratio: ~3–5× |
| Conditions | Radioligand binding displacement assays; data compiled from Caulfield (1993), Lambrecht et al. (1989), Waelbroeck et al. (1989); Ki values derived via Cheng-Prusoff method; nH for pirenzepine = 0.75 |
Why This Matters
For procurement decisions in receptor pharmacology studies, this selectivity profile ensures that the M1-targeted binding signal originates from the intended receptor population rather than cross-reactivity with M2/M3 subtypes, a critical consideration when selecting an M1 antagonist standard.
- [1] Caulfield MP. Muscarinic receptors—characterization, coupling and function. Pharmacol Ther. 1993;58(3):319-379. Data compiled in: Doran AC et al. TABLE 1. Antagonist affinity ranges (nM) at M1–M3 muscarinic receptor subtypes. PMC3285500. View Source
